molecular formula C23H25ClN2O B1674072 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole CAS No. 156337-32-5

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole

Katalognummer: B1674072
CAS-Nummer: 156337-32-5
Molekulargewicht: 380.9 g/mol
InChI-Schlüssel: QDMAKDIDFJTXEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

The compound exhibits notable pharmacological properties, particularly its antagonistic action on dopamine D4 receptors. This receptor is associated with various neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The selectivity of 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole for the D4 receptor over other dopamine receptors suggests its potential utility in treating conditions characterized by dopaminergic dysregulation.

Table 1: Receptor Affinity Data

Receptor TypeBinding Affinity (Ki)Reference
Dopamine D4Low nanomolar range
Sigma 1High affinity

Antipsychotic Activity

Research indicates that compounds like this compound can mitigate symptoms associated with psychotic disorders. Experimental studies using animal models have demonstrated that this compound can reduce hyperactivity and improve cognitive function, suggesting its potential as an antipsychotic agent.

Case Study: Animal Model Evaluation

A study evaluated the effects of this compound on animal models of schizophrenia. The results showed a significant reduction in stereotypic behaviors and improved performance in cognitive tasks compared to control groups, highlighting its therapeutic potential in managing psychotic symptoms.

Potential for Treating Addiction

The compound's interaction with dopamine receptors also positions it as a candidate for treating substance use disorders. By modulating dopaminergic signaling, it may help reduce cravings and withdrawal symptoms associated with addiction.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective properties. Research has indicated that it can protect neuronal cells from oxidative stress and apoptosis in vitro, which could be beneficial in neurodegenerative conditions such as Parkinson's disease.

Biologische Aktivität

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, also known as L-741,742, is a compound that has garnered attention for its biological activity, particularly as a selective antagonist of the dopamine D4 receptor. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H25ClN2O
  • Molecular Weight : 380.91 g/mol
  • CAS Number : 156337-32-5
  • Chemical Structure : The compound features a piperidine moiety attached to an isoxazole ring, with a chlorophenyl group contributing to its pharmacological profile.

Dopamine D4 Receptor Antagonism

This compound has been identified as a potent and selective antagonist at human cloned dopamine D4 receptors. The binding affinity (K_i) values for this compound are notably low, indicating strong receptor interaction:

Receptor TypeK_i (nM)
D2>1700
D3770
D43.5

This selectivity suggests that the compound may be particularly useful in targeting conditions associated with dopamine dysregulation, such as schizophrenia and other psychotic disorders .

Pharmacological Implications

The antagonistic action at the D4 receptor is significant because it may modulate dopaminergic signaling pathways implicated in various psychiatric conditions. Research indicates that compounds like L-741,742 could potentially serve as therapeutic agents in treating:

  • Schizophrenia : By blocking D4 receptors, the compound may help alleviate symptoms associated with this disorder.
  • Depression : Given its action on dopamine pathways, it could also be explored for antidepressant effects .

Study on Antipsychotic Properties

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of L-741,742 in preclinical models. The results demonstrated that this compound could significantly reduce hyperactivity in animal models induced by dopaminergic agents. This finding supports its potential use as an antipsychotic agent .

In Silico Studies

In silico docking studies have been conducted to further understand the interaction of L-741,742 with the D4 receptor. These studies suggest that specific amino acid residues within the receptor's binding site play a crucial role in mediating the compound's antagonistic effects. Such insights are valuable for designing more effective derivatives with enhanced selectivity and potency .

Comparative Analysis with Other Compounds

A comparative analysis of various D4 receptor antagonists showed that L-741,742 exhibits superior binding affinity compared to other compounds tested. This positions it as a leading candidate for further development in therapeutic applications targeting dopaminergic systems .

Eigenschaften

IUPAC Name

5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMAKDIDFJTXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043894
Record name L-741,742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156337-32-5
Record name L 741742
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156337325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-741,742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-741742
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5B89UM05U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole
Reactant of Route 3
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole
Reactant of Route 4
Reactant of Route 4
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole
Reactant of Route 5
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole
Reactant of Route 6
Reactant of Route 6
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.